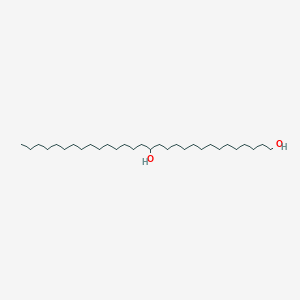

Triacontane-1,15-diol

Description

Properties

CAS No. |

81543-18-2 |

|---|---|

Molecular Formula |

C30H62O2 |

Molecular Weight |

454.8 g/mol |

IUPAC Name |

triacontane-1,15-diol |

InChI |

InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3 |

InChI Key |

VBAUQJBIHQJBHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O |

Origin of Product |

United States |

Natural Abundance and Biogeographical Distribution of Triacontane 1,15 Diol

Association with Terrestrial Organic Matter

The occurrence of long-chain alkanediols, including triacontane-1,15-diol, in terrestrial environments is closely linked to the chemical composition of plant cuticular waxes and contributions from certain freshwater plants. These compounds serve as important biomarkers for tracing terrestrial organic matter in sediment records.

The cuticular wax that coats the outer surfaces of plants is a complex mixture of very-long-chain (VLC) aliphatic compounds. frontiersin.org This protective layer includes alkanes, primary alcohols, fatty acids, and, in some species, significant quantities of long-chain alkanediols. frontiersin.orgmdpi.com

Research into the cuticular waxes of various species within the Papaver (poppy) genus has revealed the presence of homologous series of long-chain alkanediols. wiley.comchinacrops.orgscirp.org Studies of eight Papaveraceae species, including Papaver somniferum, identified alkanediols as a significant component of their leaf and fruit capsule waxes, constituting between 2% and 23% of the total wax. cdnsciencepub.com Specifically, these are often isomeric nonacosanediols, but other chain lengths have been reported. cdnsciencepub.com The isomer composition of these diols, along with related secondary alkanols and ketols, provides insights into their biosynthetic pathways. cdnsciencepub.com For instance, homologous long-chain alkanediols have been specifically identified from Papaver leaf cuticular waxes. wiley.comscirp.org

Similarly, analyses of fruit cuticular waxes from numerous cultivars of Pyrus (pear) have detailed their chemical composition. While the primary components are typically alkanes and primary alcohols, the complex mixture of VLC aliphatic compounds can include various diols. frontiersin.org A comprehensive study of 35 pear cultivars detected 146 different epicuticular wax compounds, with VLC aliphatics being the major constituents. frontiersin.org Although specific identification of this compound is not always detailed in broad surveys, the presence of a wide array of long-chain diols in plant waxes from families like Papaveraceae and Rosaceae (which includes Pyrus) establishes a terrestrial, higher plant origin for these compounds. frontiersin.orgcopernicus.org

Table 1: Predominant Wax Compounds in Pear Cultivars This table is interactive. You can sort and filter the data by clicking on the column headers.

| Cultivar Species | Predominant Wax Compound 1 | Predominant Wax Compound 2 | Total Wax Content (mg/cm²) |

|---|---|---|---|

| Pyrus communis | Alkanes | Primary Alcohols | 1.53 |

| Pyrus pyrifolia | Alkanes | Primary Alcohols | 0.62 |

| Pyrus ussuriensis ('Huagai') | Alkanes | Primary Alcohols | 0.46 |

| Pyrus sinkiangensis ('Kuikeamute') | Alkanes | Primary Alcohols | Not specified |

Data sourced from a study on 35 pear cultivars, highlighting the variability in wax composition and concentration. frontiersin.org

A significant source of specific long-chain diols in freshwater and, consequently, in terrestrial runoff into marine environments, is the aquatic fern genus Azolla. copernicus.orgresearchgate.net Research has shown that all seven species of this floating fern produce a unique series of long-chain compounds characterized by a hydroxyl group at the ω-20 position. researchgate.net These compounds include 1,ω-20 diols with carbon chain lengths ranging from C30 to C36. researchgate.netbujakresearch.com

The presence of these ω-20 hydroxy compounds, which are found in the fern's leaf waxes, is so distinctive that they are considered excellent biomarkers for Azolla. researchgate.netresearchgate.netbujakresearch.com For example, C30-C36 1,ω-20 diols have been identified in high quantities in both modern Azolla species and in Eocene-era sediments from the Arctic Ocean, indicating the historical presence of these ferns. researchgate.netbujakresearch.com The C32 1,ω-20 diol is often a major homologue identified in these ferns and the paleosols they contribute to. pnas.orgrutgers.edu The detection of these specific diols in marine sediments is often interpreted as an indicator of terrigenous input from freshwater sources. copernicus.orgresearchgate.net

Table 2: Long-Chain Hydroxy Compounds Identified in Azolla Species This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Carbon Chain Lengths | Hydroxyl Position | Source Species |

|---|---|---|---|

| 1,ω-20 Diols | C30–C36 | 1 and ω-20 | Azolla spp. |

| ω-20 Alkanols | C27–C36 | ω-20 | Azolla spp. |

| ω-20 Hydroxy Fatty Acids | C27–C36 | ω-20 | Azolla spp. |

| 1,20,21-C29 Triol | C29 | 1, 20, and 21 | Azolla spp. |

This table summarizes the unique long-chain hydroxy compounds that serve as biomarkers for the freshwater fern Azolla. researchgate.netresearchgate.netbujakresearch.com

Elucidation of Biosynthetic Pathways for Triacontane 1,15 Diol

Proposed Enzyme-Mediated Pathways for Long-Chain Alkane Diol Formation

The formation of a long-chain diol like Triacontane-1,15-diol from basic metabolic building blocks likely involves three main stages: (1) the synthesis and elongation of a C30 very-long-chain fatty acid (triacontanoic acid), (2) the regioselective hydroxylation of the fatty acid chain at the C-15 position, and (3) the reduction of the carboxylic acid group to a primary alcohol.

The initial elongation of fatty acids occurs primarily in the endoplasmic reticulum (ER) and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). mdpi.com This complex carries out a cycle of four successive reactions to add two carbons from malonyl-CoA to an existing acyl-CoA chain. frontiersin.org The key enzymes in this complex are:

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with the long-chain acyl-CoA. This is the rate-limiting step and determines the substrate specificity of the complex. frontiersin.org

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate. frontiersin.org

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA. frontiersin.org

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to form the elongated acyl-CoA. frontiersin.org

For the synthesis of a C30 fatty acid, this cycle would be repeated multiple times, starting typically from a C16 or C18 fatty acid precursor. frontiersin.org

Following the formation of the C30 fatty acid backbone, hydroxylation is required. The introduction of a hydroxyl group at the C-15 position is likely mediated by a cytochrome P450 (CYP) monooxygenase . CYP enzymes are a large superfamily of heme-containing proteins that catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acids. ebi.ac.uknih.gov While many CYPs hydroxylate at the terminal (ω) or sub-terminal (ω-1, ω-2) positions, some families are known for in-chain hydroxylation. nih.govwikipedia.org For instance, members of the CYP152 family catalyze α- and β-hydroxylation, demonstrating the potential for regioselective hydroxylation away from the chain ends. ebi.ac.uk A specialized CYP enzyme would be required to specifically target the C-15 position of triacontanoic acid.

The formation of the primary alcohol at the C-1 position is achieved through the reduction of the carboxylic acid group of the ω-hydroxy fatty acid. This can occur via a two-step process involving a carboxylic acid reductase (CAR) , which converts the carboxylic acid to an aldehyde, followed by the action of an alcohol dehydrogenase (ADH) or aldehyde reductase (ALR) to produce the alcohol. mdpi.comnih.gov This process often requires ATP and NADPH as cofactors. pnas.org

Precursor Molecules and Metabolic Intermediates in Diol Biosynthesis

The biosynthesis of this compound originates from central carbon metabolism. The primary precursor for fatty acid synthesis is acetyl-CoA , which is carboxylated to form malonyl-CoA . These serve as the fundamental building blocks for the de novo synthesis of fatty acids in the plastids, typically yielding palmitoyl-CoA (C16:0). frontiersin.org

This initial C16 acyl-CoA is then exported to the cytoplasm and activated for elongation in the endoplasmic reticulum. publish.csiro.au The key precursors and intermediates in the proposed pathway are outlined below:

| Molecule | Description | Role in Pathway |

| Acetyl-CoA | A central metabolite derived from glycolysis and other catabolic pathways. | The ultimate two-carbon donor for the entire fatty acid chain. |

| Malonyl-CoA | Formed by the carboxylation of acetyl-CoA. | The two-carbon donor for each step of the fatty acid elongation cycle. frontiersin.org |

| Palmitoyl-CoA (C16:0-CoA) | A 16-carbon saturated fatty acyl-CoA. | A common starting substrate for the very-long-chain fatty acid (VLCFA) elongation machinery. frontiersin.org |

| Very-Long-Chain Acyl-CoAs (C18 to C28) | Intermediates of the elongation process. | Products of successive rounds of the fatty acid elongase cycle. |

| Triacontanoyl-CoA (C30:0-CoA) | A 30-carbon saturated fatty acyl-CoA. | The direct substrate for the mid-chain hydroxylation step. |

| 15-Hydroxytriacontanoyl-CoA | The C30 fatty acid hydroxylated at the C-15 position. | The product of the proposed CYP450-mediated hydroxylation and the key intermediate containing both functional group precursors. |

| 15-Hydroxytriacontanoic Acid | The free fatty acid form of the hydroxylated intermediate. | The substrate for the carboxylic acid reductase (CAR). |

| 15-Hydroxytriacontanal | The aldehyde intermediate. | The product of the CAR reaction and substrate for the final reduction step. |

| This compound | The final product. | Formed by the reduction of 15-hydroxytriacontanal. |

Comparative Analysis of Biosynthetic Mechanisms Across Diverse Organisms

The biosynthesis of long-chain diols has been investigated in various organisms, revealing both conserved and divergent mechanisms.

Plants: Plants, particularly through studies in Arabidopsis thaliana, are well-understood models for VLCFA biosynthesis, which is a prerequisite for diol formation. nih.govnih.gov They possess a robust fatty acid elongation system in the ER to produce VLCFAs up to C38, which are precursors for cuticular waxes and suberin. mdpi.com Plant genomes contain numerous genes for CYP monooxygenases, including families like CYP86 and CYP94, which are known to hydroxylate fatty acids at ω and in-chain positions, respectively, as part of suberin and cutin biosynthesis. The reduction of the carboxyl group to an alcohol is also a known step in the formation of wax components.

Microalgae: Certain microalgae, such as those from the class Eustigmatophyceae (Nannochloropsis), are known to produce abundant long-chain alkyl diols, including C30 to C32 1,15-diols. oup.comresearchgate.net Studies in Nannochloropsis suggest a pathway involving both fatty acid elongases (FAEs) and polyketide synthases (PKSs). researchgate.netnih.gov It is hypothesized that C14-C18 fatty acids are elongated to produce the long-chain backbone. oup.comoup.com While the exact enzymes responsible for the mid-chain hydroxylation and terminal reduction are not yet identified, the presence of these diols in high abundance points to a specialized and efficient biosynthetic machinery. open.ac.uk

Bacteria and Fungi: Engineered bacteria, particularly E. coli, have been used as platforms to produce various diols. nih.govmdpi.com These systems often rely on heterologously expressed enzymes, such as CYP153A monooxygenases for ω-hydroxylation of fatty acids and carboxylic acid reductases (CARs) for the conversion to alcohols. mdpi.com Some bacteria and fungi naturally possess CYP enzymes capable of hydroxylating fatty acids. For example, Bacillus subtilis CYP152A1 can hydroxylate long-chain fatty acids, and fungal species are known to produce a variety of hydroxylated lipids. ebi.ac.uknih.gov

| Organism Group | Elongation Mechanism | Hydroxylation Enzymes | Reduction Enzymes | Notes |

| Plants | Fatty Acid Elongase (FAE) complex (KCS, KCR, HCD, ECR). frontiersin.org | Cytochrome P450s (e.g., CYP86 for ω-hydroxylation). | Fatty Acyl-CoA Reductases (FARs). | VLCFAs are primarily for waxes and suberin. nih.gov |

| Microalgae | FAE and/or Polyketide Synthases (PKSs). oup.comnih.gov | Likely specialized CYPs or other hydroxylases (uncharacterized). | Likely reductases (uncharacterized). | Natural high-level producers of C30-C32 1,15-diols. researchgate.net |

| Bacteria/Fungi | Native fatty acid synthesis, can be engineered. | Cytochrome P450s (e.g., CYP153A for ω-hydroxylation). mdpi.com | Carboxylic Acid Reductases (CARs) and Alcohol Dehydrogenases (ADHs). nih.govpnas.org | Often used as engineered hosts for diol production. |

Genetic Determinants and Gene Expression Profiling Associated with this compound Production

Identifying the specific genes responsible for this compound biosynthesis requires a combination of genomic, transcriptomic, and functional characterization approaches. Based on the proposed pathway, several classes of genes are expected to be involved.

Genetic Determinants: The core genetic components would include:

Fatty Acid Elongase (FAE) Genes: A specific set of KCS, KCR, HCD, and ECR genes would be required to synthesize the C30 backbone. The KCS gene, in particular, is critical for determining the final chain length of the fatty acid.

Cytochrome P450 (CYP) Gene: A highly specific CYP gene is the most likely candidate for catalyzing the C-15 hydroxylation. Identifying this gene would involve screening CYP families known for fatty acid hydroxylation.

Reductase Genes: Genes encoding a Carboxylic Acid Reductase (CAR) and an Alcohol Dehydrogenase (ADH) or a single Fatty Acyl-CoA Reductase (FAR) would be necessary for the reduction of the carboxyl group to a primary alcohol.

Regulatory Genes: The expression of these biosynthetic genes is likely controlled by specific transcription factors (TFs) . In plants, for example, transcription factors like MYB30 are known to regulate VLCFA metabolism in response to environmental cues. frontiersin.org

Gene Expression Profiling: Gene expression profiling, typically using RNA-sequencing, is a powerful tool to identify candidate genes. By comparing the transcriptomes of an organism under conditions of high versus low this compound production, researchers can identify co-expressed gene clusters. acs.org For example, a comparative transcriptomic analysis of Nannochloropsis species under different growth conditions helped to pinpoint FAE and PKS genes as potentially involved in long-chain diol synthesis. oup.com A similar approach could reveal a specific CYP gene and reductase genes that are co-regulated with the FAE machinery. Subsequent functional validation of these candidate genes in a heterologous host like yeast or E. coli would be required to confirm their role in the pathway.

| Potential Gene/Enzyme | Function in Pathway | Gene Family/Class | Method of Identification |

| β-ketoacyl-CoA synthase | C30 chain length determination | KCS | Homology screening, transcriptomics |

| β-ketoacyl-CoA reductase | Elongation cycle | KCR | Homology screening, transcriptomics |

| β-hydroxyacyl-CoA dehydratase | Elongation cycle | HCD | Homology screening, transcriptomics |

| Enoyl-CoA reductase | Elongation cycle | ECR | Homology screening, transcriptomics |

| Mid-chain hydroxylase | C-15 hydroxylation | Cytochrome P450 monooxygenase (CYP) | Transcriptomics, functional screening |

| Carboxylic acid reductase | Carboxylic acid to aldehyde | CAR | Homology screening, transcriptomics |

| Alcohol dehydrogenase | Aldehyde to alcohol | ADH / ALR | Homology screening, transcriptomics |

| Transcription factor | Regulation of pathway genes | e.g., MYB, bHLH | Differential expression analysis, yeast one-hybrid |

Advanced Synthetic Methodologies for Triacontane 1,15 Diol and Its Structural Analogues

Total Synthesis Approaches for Long-Chain Alkyl Diols

The construction of the thirty-carbon skeleton of triacontane-1,15-diol requires convergent and high-yielding synthetic strategies to be practical. Classical approaches often rely on the coupling of two smaller, functionalized fragments. Modern methods, particularly olefin metathesis, have provided more efficient and versatile routes.

One common strategy involves the coupling of two C15 synthons. A typical retrosynthetic disconnection of this compound breaks the molecule at the C15-C16 bond, leading to two C15 fragments. For example, a Grignard reaction between a 15-carbon Grignard reagent (derived from a 15-halocarboxylic acid precursor) and a 15-carbon aldehyde can form the C30 backbone. However, this approach often requires multiple protection-deprotection steps and can be limited by the stability and preparation of the long-chain organometallic reagent.

A more contemporary and powerful approach is the use of cross-metathesis. This strategy involves the catalytic reaction between two different terminal alkenes. For the synthesis of a precursor to this compound, one could react 1-pentadecene (B78149) with a protected 15-hydroxy-1-pentadecene (e.g., ω-tetrahydropyranyl-1-pentadecene). The resulting C30 alkene can then be selectively hydroborated-oxidized at the internal double bond and deprotected to yield the target 1,15-diol. The high functional group tolerance and efficiency of modern ruthenium-based metathesis catalysts (e.g., Grubbs' catalysts) make this a highly attractive route.

The table below compares key aspects of these synthetic strategies for assembling long-chain diol backbones.

| Synthetic Strategy | Key Reaction | Typical Fragments | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Coupling | Nucleophilic addition of an organomagnesium halide to a carbonyl | C15-MgBr + C15-CHO | Well-established C-C bond formation; readily available starting materials. | Requires stringent anhydrous conditions; functional group incompatibility; potential for side reactions. |

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone | C15-ylide + C15-aldehyde | Reliable C=C bond formation; predictable geometry with stabilized ylides. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct; purification can be challenging. |

| Olefin Cross-Metathesis | Catalytic redistribution of C=C double bonds | C15-alkene + C15-alkene | High efficiency and atom economy; excellent functional group tolerance; catalytic process. | Requires specialized (but commercially available) catalysts; potential for E/Z mixture formation. |

| Kolbe Electrolysis | Electrochemical decarboxylative dimerization | C16-dicarboxylic acid monoester | Radical-based dimerization; can form very long chains. | Often produces a mixture of products (dimer, disproportionation); requires specialized equipment. |

Chemoenzymatic and Stereoselective Synthesis Strategies for Diol Units

While this compound itself is achiral, many of its structural analogues and derivatives possess a chiral center at the C-15 position. The synthesis of enantiomerically pure long-chain secondary alcohols is a significant area of research, and chemoenzymatic methods offer a powerful solution. These methods leverage the high stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures.

The primary strategy is enzymatic kinetic resolution (EKR). In this process, a racemic mixture of a secondary alcohol (e.g., rac-triacontan-15-ol) is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) in a non-polar organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer much faster than the other. The reaction can be stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol. These can then be separated chromatographically.

Lipase B from Candida antarctica (CALB), often immobilized on a solid support (Novozym 435), is particularly effective for resolving a wide range of secondary alcohols, including those with long alkyl chains . The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (>100) are indicative of an excellent resolution.

The table below presents representative data for the kinetic resolution of a model long-chain secondary alcohol, illustrating the efficacy of different enzymatic systems.

| Enzyme System | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

|---|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Vinyl Acetate | Hexane | 49.5 | >99 (S)-alcohol | 98 (R)-ester |

| Lipase from Pseudomonas cepacia (PSL) | Vinyl Acetate | Toluene | 51.0 | 97 (S)-alcohol | >99 (R)-ester |

| Lipase from Rhizomucor miehei (RML) | Acetic Anhydride | Diisopropyl Ether | 48.0 | 92 (R)-alcohol | 94 (S)-ester |

Development of Catalytic Systems for Diol Functionalization and Derivatization

Once this compound is synthesized, selective functionalization of either the primary (C-1) or secondary (C-15) hydroxyl group is crucial for creating advanced materials or biologically active molecules. This differentiation is challenging due to the similar reactivity of the two groups, although the primary alcohol is generally more sterically accessible and slightly more acidic. Modern catalysis offers sophisticated tools to achieve high selectivity.

Selective oxidation is a key transformation. Catalytic systems have been developed to selectively oxidize either the primary alcohol to an aldehyde or carboxylic acid, or the secondary alcohol to a ketone. For instance, aerobic oxidation using a TEMPO/NaOCl system (Anelli oxidation) typically shows a high preference for oxidizing primary alcohols over secondary ones due to steric hindrance around the nitroxyl (B88944) radical catalyst . Conversely, certain transition metal catalysts, such as those based on ruthenium or palladium, can be tuned to favor the oxidation of the secondary alcohol . For example, a Ru/C catalyst under aerobic conditions in a fluorous solvent system has shown good selectivity for secondary alcohol oxidation .

Selective esterification and etherification can also be achieved catalytically. Enzyme-catalyzed acylation, as discussed previously, can differentiate between the two sites. Lipases often show a strong preference for acylating the primary hydroxyl group in diols . In non-enzymatic catalysis, bulky Lewis acids or silylating agents can be used to selectively protect the less-hindered primary alcohol, allowing for subsequent chemistry to be performed exclusively at the secondary position .

The following table summarizes various catalytic approaches for the selective functionalization of long-chain diols like this compound.

| Catalyst System | Target Reaction | Target Site | Selectivity (C1:C15) | Typical Yield (%) |

|---|---|---|---|---|

| TEMPO / NaOCl | Oxidation to Aldehyde | C1-OH | >95:5 | ~90 |

| RuCl2(PPh3)3 / Acetone | Oppenauer-type Oxidation | C15-OH | 10:90 | ~85 |

| Pd(OAc)2 / Pyridine / O2 | Aerobic Oxidation | C15-OH | 20:80 | ~75-80 |

| Novozym 435 (CALB) | Esterification (Acylation) | C1-OH | >98:2 | ~95 (monoester) |

| TBDPSCl / Imidazole | Silylation (Protection) | C1-OH | >99:1 | >95 |

State of the Art Analytical Techniques for Triacontane 1,15 Diol Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of long-chain diols like Triacontane-1,15-diol. This method offers high chromatographic resolution, which is essential for separating various positional isomers of C30 diols, such as the 1,13-, 1,14-, and 1,15-diols. frontiersin.orgcopernicus.org The identification of these isomers is typically achieved by analyzing the mass spectra of their derivatized forms, which exhibit characteristic fragmentation patterns. researchgate.net

For instance, after derivatization, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions are monitored to quantify different diol isomers. For C30 diols, characteristic ions such as m/z 313.3 (for C30 1,15-diol) and m/z 327.3 (for C30 1,14-diol) are often used for quantification. frontiersin.org The separation is typically performed on a fused silica (B1680970) capillary column, and the oven temperature is programmed to ramp up to high temperatures (e.g., 320°C) to ensure the elution of these high-molecular-weight compounds. frontiersin.orgcopernicus.org

Due to the polar nature and low volatility of this compound, derivatization is a critical step prior to GC-MS analysis. researchgate.net Silylation is the most common derivatization technique, where the hydroxyl groups of the diol are reacted with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers. youtube.comnih.gov This process replaces the active hydrogen in the hydroxyl groups, which significantly increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. researchgate.netnih.gov

Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). frontiersin.orgyoutube.combrjac.com.br The derivatization reaction is typically carried out by heating the sample with the silylating agent. frontiersin.org The resulting TMS ethers are more amenable to separation on standard non-polar GC columns and produce characteristic mass spectra that aid in identification. nih.gov Automated silylation methods have also been developed to decrease sample preparation time and improve reproducibility. nih.gov

Table 1: Common Silylating Agents and Reaction Conditions for Diol Analysis

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heated for 30 min at 60°C | frontiersin.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heated in a thermal shaker at 37°C for 30 min | youtube.com |

For the detection and quantification of this compound at trace levels, tandem mass spectrometry (GC-MS/MS) offers superior sensitivity and selectivity compared to conventional GC-MS. nih.govresearchgate.net In GC-MS/MS, a specific precursor ion of the derivatized diol is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference, leading to lower limits of quantification (LOQ). nih.gov

Research has shown that GC-MS/MS in MRM mode can achieve a lower LOQ for long-chain diols (e.g., 0.3 pg on-column for C28 1,13-diol) compared to GC-MS in SIM mode (0.5 pg). nih.gov This enhanced sensitivity is crucial for applications in environmental and biological studies where the concentration of these biomarkers can be extremely low.

Liquid Chromatography-Mass Spectrometry (LC-MS) Modalities (e.g., HPLC-APCI-MS) for Complex Mixture Analysis

While GC-MS is a powerful tool, liquid chromatography-mass spectrometry (LC-MS) provides a complementary approach, particularly for analyzing complex lipid extracts without the need for derivatization. nih.gov High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization-mass spectrometry (HPLC-APCI-MS) has been successfully used for the analysis of long-chain diols. researchgate.netnih.gov This technique is advantageous as it can often separate isomers at baseline resolution for a given chain length, offering a reliable alternative for qualification and quantification. researchgate.net

Optimized Extraction and Sample Preparation Protocols for Environmental and Biological Matrices

The effective extraction of this compound from complex environmental and biological matrices is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample matrix. For marine sediments, a common procedure involves total lipid extraction (TLE) from freeze-dried samples using an automated system with a solvent mixture like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). frontiersin.org

Following extraction, the total lipid extract is often saponified to break down esters and then fractionated using column chromatography over silica gel. The neutral fraction is separated into different polarity fractions using solvents of increasing polarity. Long-chain diols are typically eluted in the most polar fraction. frontiersin.org For biological samples like plasma, the sample may undergo saponification with ethanolic NaOH, followed by acidification and liquid-liquid extraction. researchgate.net

Table 2: Example of a Sample Preparation Protocol for Long-Chain Diols from Marine Sediments

| Step | Description | Solvents | Reference |

| 1. Extraction | Total Lipid Extraction (TLE) from freeze-dried sediment using an automated system. | Dichloromethane (DCM): Methanol (MeOH) (9:1, v/v) | frontiersin.org |

| 2. Saponification | The TLE is saponified to hydrolyze esters. | - | frontiersin.org |

| 3. Fractionation | The neutral fraction is separated over a silica column into three fractions. | 1. Hexane2. Dichloromethane (DCM)3. DCM:MeOH (1:1 v/v) | frontiersin.org |

| 4. Elution | Long-chain diols are eluted in the most polar fraction. | DCM:MeOH (1:1 v/v) | frontiersin.org |

Chemometric and Multivariate Statistical Analysis of this compound Chemical Profiles

Chemometric and multivariate statistical techniques, such as Principal Component Analysis (PCA), are employed to analyze complex datasets of long-chain diol distributions. vu.nl These methods help to identify relationships between the relative abundances of different diols, including this compound, and various environmental parameters.

For example, PCA has been used to demonstrate that temperature is a primary control on the distribution of long-chain diols in marine sediments. vu.nl In such analyses, the C30 1,15-diol often shows a positive correlation with higher sea surface temperatures, while other isomers like the C28 and C30 1,13-diols are more abundant at lower temperatures. vu.nl These statistical approaches are essential for developing and validating proxies based on long-chain diols for paleoenvironmental reconstructions. The Long-Chain Diol Index (LDI), for instance, which is based on the relative abundance of the C30 1,15-diol, has been calibrated against global sea surface temperatures using these statistical methods. vu.nlugr.es

Ecogeochemical Significance and Environmental Proxy Applications of Triacontane 1,15 Diol

Paleoenvironmental Reconstruction Using Long-Chain Diol Indices

Long-chain diols, including triacontane-1,15-diol, are the foundation of several proxy indices used to infer past environmental parameters. These indices are based on the relative abundances of different diol isomers.

The Long Chain Diol Index (LDI) is a paleotemperature proxy based on the distribution of long-chain 1,13- and 1,15-diols. nih.gov The LDI is calculated based on the relative abundance of C30 1,15-diol to other long-chain diols. ugr.es Specifically, the LDI expresses the abundance of the C30 1,15-diol relative to that of C28 1,13-diol, C30 1,13-diol, and C30 1,15-diol. ugr.es Research has demonstrated a strong correlation between the LDI in marine surface sediments and sea surface temperature (SST), particularly reflecting temperatures of the warmest seasons. nih.govugr.es This relationship allows for the reconstruction of past SSTs from sedimentary archives. nih.govresearchgate.net However, the accuracy of LDI-derived SSTs can be influenced by riverine input of long-chain diols, which can be corrected for by examining the relative abundance of C32 1,15-diol. nih.govresearchgate.net The calibration error of the LDI is reported to be approximately 2.4 °C. nih.gov

Table 1: Long Chain Diol Index (LDI) Formula

| Index Name | Formula | Parameter Reconstructed |

| Long Chain Diol Index (LDI) | [C₃₀ 1,15-diol] / ([C₂₈ 1,13-diol] + [C₃₀ 1,13-diol] + [C₃₀ 1,15-diol]) | Sea Surface Temperature (SST) |

The C32 isomer of 1,15-diol, dothis compound, serves as a valuable tracer for riverine organic matter input into marine environments. researchgate.netpangaea.de Studies have shown that the relative abundance of C32 1,15-diol is consistently higher near river mouths and in the suspended particulate matter of rivers, suggesting a terrigenous or in-situ riverine source. researchgate.netpangaea.de This is further supported by a significant positive correlation between the C32 1,15-diol and the Branched and Isoprenoid Tetraether (BIT) index, a well-established proxy for soil and riverine input. researchgate.netpangaea.de While some studies have considered the possibility of a direct terrestrial vegetation source, the C32 1,15-diol has not been reported in higher plants, and it is largely absent in watershed soils. researchgate.netpangaea.deresearchgate.net The prevailing hypothesis is that this diol is primarily produced in rivers, potentially by freshwater eustigmatophyte algae, making its fractional abundance a useful indicator of riverine influence in coastal sediments. researchgate.netresearchgate.net

Table 2: Research Findings on C₃₂ 1,15-diol as a Riverine Input Marker

| Study Location | Observation | Implication |

| Iberian Atlantic Margin | High fractional abundance of C₃₂ 1,15-diol in sediments near major river mouths, correlating strongly with the BIT index. pangaea.de | C₃₂ 1,15-diol is a reliable marker for continental organic matter input. pangaea.de |

| Tagus River (Portugal) | Higher fractional abundance of C₃₂ 1,15-diol in river suspended particulate matter compared to marine sediments. pangaea.de | Supports the in-situ production of C₃₂ 1,15-diol within the river system. pangaea.de |

| Various Shelf Seas (Gulf of Lion, Kara Sea, Amazon Shelf, Berau Delta) | Consistently higher relative abundance of C₃₂ 1,15-diol closer to river mouths. researchgate.net | Confirms the utility of C₃₂ 1,15-diol as a proxy for riverine organic matter input across different climatic regions. researchgate.net |

The Nutrient Diol Index (NDI) has been proposed as a proxy for estimating past sea surface nutrient concentrations, specifically phosphate (B84403) and nitrate (B79036). researchgate.net This index is formulated based on the relative abundances of 1,14-diols versus 1,13- and 1,15-diols. researchgate.net The NDI shows a positive association with surface water phosphate and nitrate concentrations in suspended particulate matter and surface sediment datasets. researchgate.net However, some research suggests that the NDI, along with other diol-based upwelling indices, might be more indicative of the productivity of specific phytoplankton, such as Proboscia, rather than a direct measure of nutrient concentrations. researchgate.net Further evaluation is needed to fully constrain its utility as a quantitative paleonutrient proxy. researchgate.net

Table 3: Nutrient Diol Index (NDI) Formula

| Index Name | Formula | Parameter Reconstructed |

| Nutrient Diol Index (NDI) | ([C₂₈ 1,14-diol] + [C₂₈:₁ 1,14-diol]) / (Sum of all 1,13-, 1,14-, and 1,15-diols, excluding C₃₂ 1,15-diol) | Sea Surface Nutrient (Phosphate/Nitrate) Concentrations |

Source Apportionment of Organic Matter in Modern and Ancient Sediments

This compound, along with other long-chain diols, plays a crucial role in the source apportionment of organic matter in sedimentary environments. researchgate.netpangaea.de The distinct distribution patterns of different diol isomers (1,13-, 1,14-, and 1,15-diols) and their varying chain lengths (C28, C30, C32) allow for the differentiation of organic matter derived from marine, terrestrial, and riverine sources. ugr.esresearchgate.netpangaea.de

For instance, marine environments are typically characterized by the presence of C28 and C30 1,13-diols and C30 and C32 1,15-diols. frontiersin.org The producers of these marine diols are thought to be eustigmatophyte algae. nih.govfrontiersin.org In contrast, the presence of C28 and C30 1,14-diols is often linked to Proboscia diatoms, which can indicate upwelling conditions. ugr.es As previously discussed, a high relative abundance of the C32 1,15-diol is a strong indicator of riverine input. researchgate.netpangaea.de By analyzing the complete diol composition of a sediment sample, researchers can disentangle the various sources contributing to the total organic matter pool. This is particularly important in coastal and shelf sea settings where multiple sources of organic matter converge.

Diagenetic Processes Affecting this compound Preservation and Biogeochemical Cycling

The preservation of this compound in sediments is a critical factor for its reliable application as a paleoenvironmental proxy. Diagenesis, the sum of physical, chemical, and biological processes affecting sediment after its initial deposition, can alter the original biomarker signal. researchgate.net

Oxic degradation is a key diagenetic process that can affect the concentration of long-chain diols. researchgate.net Incubation experiments have shown that long-chain diol concentrations decrease with increased oxygen exposure time. researchgate.net Interestingly, some studies suggest that the C30 1,15-diol may have a slightly higher degradation rate than the C28 and C30 1,13-diols. researchgate.net This differential degradation can potentially introduce a bias in the LDI, leading to a negative correlation with the residence time in the oxic zone of the sediment and resulting in a temperature change of approximately 2-3.5 °C. researchgate.net

Despite this, long-chain diols are generally considered to be well-preserved in sediments, potentially due to their association with resistant biopolymers like algaenan, which forms the outer wall of some eustigmatophytes. frontiersin.org The release of diols from this protective matrix during early diagenesis can sometimes lead to an increase in their concentration in the upper sediment layers. frontiersin.org Understanding these diagenetic pathways is essential for accurately interpreting the paleoenvironmental records derived from this compound and other related compounds.

Biological Functions and Physiological Roles in Non Human Systems

Contribution to Lipid Membranes and Structural Integrity in Microorganisms

Long-chain alkyl diols, including C30 diols like Triacontane-1,15-diol, are significant components of the cell walls of certain microorganisms, particularly microalgae of the class Eustigmatophyceae, such as Nannochloropsis. biorxiv.orgresearchgate.net These compounds are considered to be the precursors of algaenans, which are highly resistant, aliphatic biopolymers found in the outer cell walls of these algae. biorxiv.orgresearchgate.net The conversion of long-chain diols into algaenans involves the formation of ether linkages between the alkyl chains, creating a durable, non-hydrolyzable macromolecular structure. biorxiv.org

This biopolymer provides significant structural integrity to the cell, protecting it from environmental stressors. researchgate.netoup.com The presence and composition of these long-chain diols are not primarily for energy storage, as their concentrations remain relatively stable under varying growth conditions, which supports their structural role. researchgate.netoup.com The robust nature of algaenan, derived from diols, allows these microorganisms to thrive in diverse and often harsh aquatic environments. biorxiv.org The stability of these compounds also means they can be well-preserved in sediments over geological timescales. sciencedaily.com

Participation in Cuticular Wax Barrier Functions in Plants

In the plant kingdom, this compound is a constituent of cuticular wax, the thin, hydrophobic layer covering the aerial surfaces of plants. nih.govcore.ac.ukoup.com This wax layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and forming a barrier against pathogens and insects. scispace.comfrontiersin.orgoup.com The composition of cuticular wax is complex and varies between species, but it generally includes a mixture of very-long-chain fatty acids and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, and esters. core.ac.ukfrontiersin.org

Role in Interspecies Chemical Communication (Hypothetical Considerations for Long-Chain Alcohols/Diols)

While direct evidence for this compound acting as a semiochemical is not extensively documented, the broader class of long-chain alcohols and diols is known to play a significant role in chemical communication between organisms. gerli.comusp.brresearchgate.netfrontiersin.org Semiochemicals are signaling molecules that mediate interactions between individuals of the same species (pheromones) or different species (allelochemicals).

Long-chain alcohols, typically with chain lengths from C10 to C18, are common components of insect sex pheromones. gerli.comdiva-portal.orgjst.go.jpnih.gov However, very-long-chain alcohols (C20 and longer) have also been identified as having pheromonal activity in various insects and even vertebrates. gerli.com For example, long-chain diols esterified with 3-hydroxypropanoic acid, known as bruchins, are produced by pea and cowpea weevils and act as elicitors of plant defense responses. usp.brresearchgate.net These compounds induce the formation of neoplastic growths on pea pods at the site of oviposition, which can physically dislodge the hatching larvae. usp.brresearchgate.net

Given the structural similarities, it is plausible to hypothesize that this compound could have a role in chemical signaling in certain ecological contexts. Its low volatility, a characteristic of long-chain molecules, would make it suitable as a contact pheromone or a close-range signaling molecule rather than a long-distance attractant. tandfonline.com Further research is needed to investigate the potential semiochemical functions of this compound in specific biological interactions.

Metabolic Pathways and Turnover Rates in Environmental Contexts

This compound, being a biological product, is subject to metabolic breakdown in the environment. The degradation of long-chain alkyl diols is an important process in carbon cycling, particularly in aquatic and sedimentary environments. Studies on the aerobic degradation of long-chain diols have shown that they can be metabolized by microbial communities. uu.nlvliz.be

In some studies, it has been observed that the C30 1,15-diol can exhibit a slightly higher degradation rate compared to other long-chain diols under certain conditions. researchgate.net The rate of degradation is influenced by factors such as oxygen availability and the microbial consortia present. uu.nl For instance, the aerobic incubation of biomass from the alga Nannochloropsis oculata showed that while fatty acids decreased significantly over time, the concentration of long-chain diols actually increased, likely due to their release from the degradation of the resistant algaenan biopolymer. uu.nl This highlights the complex turnover dynamics of these compounds in the environment.

The persistence of long-chain diols in sediments is of significant interest in paleoceanography and paleoclimatology, as their distribution patterns can be used to reconstruct past environmental conditions such as sea surface temperature. uu.nlvliz.becopernicus.orgfrontiersin.org The differential degradation rates of various diols are a critical factor to consider when applying these proxy methods. researchgate.net

Compound Data

Below is a table summarizing key information for the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| Triacontane-1,30-diol |

| Alkanes |

| Aldehydes |

| Primary Alcohols |

| Secondary Alcohols |

| Esters |

| 3-hydroxypropanoic acid |

| Fatty acids |

Below is an interactive data table with computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₆₂O₂ | PubChem nih.gov |

| Molecular Weight | 454.8 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 81543-18-2 | PubChem nih.govchemsrc.com |

| Monoisotopic Mass | 454.47498122 Da | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Complexity | 318 | PubChem nih.gov |

Structure Activity Relationship Sar Investigations Non Clinical Contexts

Correlating Structural Variations of Long-Chain Diols with Biological or Biochemical Activities (General)

The biological and biochemical activities of long-chain diols are intricately linked to their structural characteristics, such as chain length, the position of hydroxyl groups, and the presence of other functional moieties. While specific data on the biochemical activities of triacontane-1,15-diol is limited, general principles can be inferred from studies on related long-chain aliphatic diols.

The chain length of these diols is a critical determinant of their physical properties, such as solubility and melting point, which in turn affects their interaction with biological membranes. The positioning of the hydroxyl groups along the carbon chain also plays a significant role in how these molecules orient themselves within lipid bilayers and interact with other biomolecules. For instance, the presence of hydroxyl groups at both the terminal and a mid-chain position, as in this compound, imparts an amphipathic character to the molecule, allowing for specific interactions within cellular environments.

Research on various long-chain diols has shown that their distribution and abundance in organisms, particularly in algae, are influenced by environmental conditions such as temperature and nutrient availability. frontiersin.org This suggests that the biosynthesis and accumulation of these diols are part of a biochemical response to external stimuli, and their specific structures are optimized for particular functions under these conditions. For example, changes in the saturation and hydroxylation patterns of lipids are known mechanisms for maintaining membrane fluidity in response to temperature fluctuations. frontiersin.org

The following table summarizes the structural variations in long-chain diols and their potential correlation with biochemical activities based on general findings in the field.

| Structural Variation | Potential Biochemical Activity Correlation |

| Chain Length | Influences membrane partitioning and fluidity. Longer chains may increase hydrophobic interactions within the lipid bilayer. |

| Position of Hydroxyl Groups | Affects molecular polarity and the ability to form hydrogen bonds with membrane lipids and proteins. The 1,15-position in a C30 chain creates a specific spatial arrangement of hydrophilic groups. |

| Stereochemistry at Hydroxyl-bearing Carbons | Can lead to specific interactions with chiral biomolecules like enzymes and receptors. |

| Presence of Double Bonds | Introduces kinks in the aliphatic chain, affecting packing within membranes and altering fluidity. |

Comparative SAR Studies with Related Alkanols and Alkane Diol Isomers (e.g., 1,11-diol, 1,14-diol)

Comparative studies of different long-chain diol isomers are instrumental in understanding the precise role of the hydroxyl group's position in determining biological or biochemical function. While direct comparative biochemical assays of this compound against its isomers like triacontane-1,11-diol or triacontane-1,14-diol are not extensively documented in non-clinical literature, valuable insights can be drawn from their distribution in natural systems.

In marine and lacustrine environments, the relative abundance of different long-chain diol isomers, such as C30 1,13-diols, C30 1,14-diols, and C30 1,15-diols, has been shown to vary significantly. copernicus.org For instance, the C30 1,15-diol is often the most abundant long-chain diol in marine sediments. copernicus.orgresearchgate.net The ratio of different isomers, such as the Long-chain Diol Index (LDI) which compares the abundance of C28 and C30 1,13-diols to the C30 1,15-diol, has been correlated with sea surface temperature. copernicus.orgresearchgate.net This correlation strongly suggests that the biosynthesis of these specific isomers is a regulated biochemical process in the source organisms, likely eustigmatophyte algae, responding to environmental temperature. researchgate.netpnas.org

The differential preservation of these isomers under oxic degradation also points to structure-dependent reactivity. Studies have shown that 1,15-diols may degrade at different rates compared to 1,13- and 1,14-diols, suggesting that the position of the internal hydroxyl group influences the molecule's chemical stability. ugr.es

The table below presents a comparative overview of triacontane (B166396) diol isomers found in environmental studies, which can be indicative of differing biological roles or biosynthetic pathways.

| Diol Isomer | Observed Abundance and Distribution | Implied Biochemical Significance |

| Triacontane-1,13-diol | Found in marine and lacustrine sediments, often in lower abundance compared to the 1,15-isomer. copernicus.org | Part of the suite of diols used in the LDI proxy, suggesting a role in thermal adaptation of source organisms. researchgate.net |

| Triacontane-1,14-diol | Produced by certain diatoms, particularly in upwelling regions. ugr.es Its presence can indicate specific phytoplankton communities. | Serves as a biomarker for particular algal species and environmental conditions like nutrient availability. |

| This compound | Often the dominant long-chain diol in marine sediments and suspended particulate matter. copernicus.orgcopernicus.org | Its high abundance suggests a fundamental role in the biochemistry of the primary producing organisms, likely related to membrane structure or energy storage. |

| Triacontane-1,11-diol | Less commonly reported in environmental samples compared to other isomers. | The relative rarity may suggest a more specialized biological role or a different biosynthetic origin. |

In Silico Modeling for Predicting Molecular Interactions and Functions

In the absence of extensive experimental data, in silico modeling provides a powerful tool for predicting the molecular interactions and potential functions of compounds like this compound. Molecular modeling techniques can simulate the behavior of long-chain diols within biological contexts, such as their interactions with lipid membranes and proteins.

General approaches to modeling long-chain alcohols and diols involve molecular dynamics (MD) simulations. acs.org These simulations can predict how these molecules insert into and affect the properties of cell membranes. For a molecule like this compound, key parameters to model would be its orientation within a lipid bilayer, the depth of insertion of its hydrophobic chain, and the interactions of its hydroxyl groups with the polar head groups of phospholipids (B1166683) and surrounding water molecules.

Homology modeling could be employed if enzymes responsible for the biosynthesis or metabolism of this compound were identified. By building a 3D model of such an enzyme, docking studies could be performed to predict how the diol binds to the active site. plos.org This can shed light on the substrate specificity and catalytic mechanism of the enzyme.

The table below outlines some in silico modeling approaches and their potential applications in studying this compound.

| In Silico Modeling Technique | Application to this compound | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with a model lipid bilayer. acs.org | Prediction of membrane partitioning, orientation within the membrane, and effects on membrane properties like fluidity and thickness. |

| Molecular Docking | Docking this compound into the active site of putative biosynthetic enzymes (e.g., fatty acid modifying enzymes). plos.org | Identification of key amino acid residues involved in binding and catalysis, providing insights into its biosynthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models based on the properties of a series of long-chain diols and their observed activities (e.g., membrane disruption). | Prediction of the potential biochemical or biophysical activity of this compound based on its structural features. |

| Quantum Mechanics (QM) Calculations | Calculating the partial charges and electrostatic potential of the molecule. | Understanding the electronic properties that govern its interactions with other molecules. |

Through these computational approaches, hypotheses about the molecular function of this compound can be generated, guiding future experimental research into its non-clinical biochemical roles. ethz.ch

Q & A

Q. How is Triacontane-1,15-diol identified and characterized in environmental samples?

this compound is identified using gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization to enhance volatility and detection sensitivity. Chromatographic retention indices from NIST databases (e.g., SD files and 2D Mol structures) are critical for structural validation . Environmental characterization involves comparing fractional abundances of diol homologs (e.g., C301,15-diol vs. C321,15-diol) using ternary plots to distinguish freshwater and marine sources. For example, C321,15-diol dominates riverine systems (fractional abundance >0.47), while C301,15-diol prevails in marine-influenced deltas (>0.74) .

Q. What are the primary sources of this compound in freshwater ecosystems?

The compound is predominantly produced in calm, stagnant water bodies (e.g., reservoirs, lakes) within river systems. Studies in the Godavari River show concentrations up to 5500 ng/g in stagnant zones, compared to an average of 3200 ng/g in flowing regions. This suggests optimal production under low-flow conditions, likely linked to algal inputs (e.g., freshwater algae contributing 40–45% organic matter in sediments) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While not classified as carcinogenic, researchers must use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Waste should be treated as "unused product" and disposed via certified hazardous waste contractors. No reproductive toxicity data exist, so protocols should follow OSHA and GHS standards for unclassified substances .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental distributions of this compound across studies?

Discrepancies often arise from marine vs. freshwater sampling biases. For example, C321,15-diol abundance decreases downstream in the Danube River due to marine influence (BIT index <0.06 in marine sediments vs. 0.91 in rivers). To resolve contradictions:

Q. What advanced chromatographic techniques are recommended for quantifying this compound in complex matrices?

High-resolution GC-MS with TMS derivatization is essential for separating diol isomers. NIST Standard Reference Data (e.g., 3D SD files) provide retention indices for method validation. For complex environmental matrices (e.g., sediments), combine silica gel chromatography for lipid extraction prior to derivatization .

Q. How does the synthesis of this compound from precursor compounds influence its isotopic signature in environmental studies?

Synthesis via heptadecanedioic acid involves multi-step chemical reduction, which may alter δ13C values. Incubation experiments with 13C-labeled bicarbonate show no isotopic incorporation in fast-flowing rivers, suggesting fossil origins in certain environments. Researchers must account for synthetic pathways when interpreting isotopic data in provenance studies .

Q. What statistical methods are appropriate for analyzing spatial and temporal variations in this compound concentrations?

- Spatial analysis: Use fractional abundance ratios (e.g., FC321,15-diol) and ternary plots to map diol distributions .

- Temporal analysis: Apply linear regression to correlate diol concentrations with seasonal parameters (e.g., river flow rates, temperature).

- Data validation: Triangulate LC-MS data with algal diversity metrics (18S rRNA sequencing) to confirm biological sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.